
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
Descripción
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide is a pyrimidine derivative featuring a 1-methyl substitution on the tetrahydropyrimidinone core and a 4-sulfamoylbenzamide moiety attached via the N-methyl group. This compound’s structure combines a heterocyclic scaffold with a sulfonamide group, a motif often associated with bioactivity in medicinal chemistry.
Propiedades
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5S/c1-17(9-10(14)18(2)13(21)16-11(9)19)12(20)7-3-5-8(6-4-7)24(15,22)23/h3-6H,14H2,1-2H3,(H2,15,22,23)(H,16,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBOBQSBKKFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392020 | |
Record name | N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-39-5 | |
Record name | N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives and contains a tetrahydropyrimidine core. Its molecular formula is , with a molecular weight of 320.36 g/mol. The structural features include:
- A sulfamoyl group attached to a benzamide.
- An amino group and a dioxo group contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A related compound was shown to have an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, suggesting potent antitumor activity .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation. It has been suggested that the structure allows for binding to specific targets within cancer cells, thereby disrupting their growth signals.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Its bioavailability and metabolic stability have been assessed through various assays involving human liver microsomes, showing promising results in terms of half-life and clearance rates .
Study 1: Inhibition of Wnt Signaling Pathway
A notable study investigated the effects of this compound on the Wnt signaling pathway. The compound demonstrated significant inhibition of β-catenin-mediated transcription in SW480 cells, which are known to be dependent on this pathway for proliferation .
Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of related benzamide derivatives against oxidative stress in neuronal cultures. While N-(6-amino-1-methyl...) was not the primary focus, it provided insights into the potential neuroprotective roles these compounds could play due to their structural similarities .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits properties that may be beneficial in the development of new pharmaceuticals. Its structural components suggest potential activity against various biological targets, making it a candidate for further investigation in drug design.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds can exhibit antimicrobial properties. For instance, studies have shown that modifications to the sulfamoylbenzamide moiety can enhance the antibacterial efficacy of such compounds against resistant strains of bacteria.
Cancer Research
Compounds similar to N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide have been investigated for their ability to inhibit tumor growth. The mechanism often involves the inhibition of specific enzymes involved in DNA synthesis and repair.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that certain sulfamoylbenzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific apoptotic pathways.
Biochemical Applications
The compound's ability to interact with biological macromolecules makes it a candidate for use in biochemical assays and as a potential therapeutic agent.
Case Study: Enzyme Inhibition
Research has shown that compounds with similar structures can act as enzyme inhibitors. For example, studies on dihydropyrimidine dehydrogenase inhibitors have illustrated how these compounds can modulate enzyme activity essential for cellular metabolism.
Analytical Chemistry
The compound can also be utilized in analytical methods such as High Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its chemical properties allow it to be effectively employed in various chromatographic techniques.
Application Example: HPLC Method Development
A recent study developed an HPLC method using a reverse-phase column to analyze the compound's purity and stability under different conditions. This method is crucial for quality control in pharmaceutical manufacturing.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound can be compared to analogous pyrimidinone derivatives with modifications in the substituents on the tetrahydropyrimidinone ring or the amide/sulfonamide side chains. Key distinctions lie in the substitution patterns, synthetic yields, and physicochemical properties. Below is a detailed analysis:
Substituent Variations on the Pyrimidinone Core
- Position 1 Substitution: The target compound has a 1-methyl group, whereas analogs in (e.g., compounds 34–38) feature 3-ethyl groups on the pyrimidinone ring . Substitutions at position 1 (vs.
- Position 5 Functionalization: The N-methyl-4-sulfamoylbenzamide group in the target contrasts with simpler amides (e.g., phenoxyacetamide in compound 34 or cinnamamide in compound 14 ). Sulfamoyl groups enhance polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs.
Amide/Sulfonamide Side-Chain Modifications
- Sulfamoylbenzamide vs. Benzamide: The target’s 4-sulfamoylbenzamide group differs from benzamide derivatives (e.g., compound 36 in ), which lack the sulfonamide moiety .
- Comparison with Sulfonamide Derivatives: Compounds such as N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbutane-1-sulfonamide () share sulfonamide functionality but differ in core substitution (1-benzyl vs. 1-methyl) and side-chain structure .
Physicochemical Properties
- Melting Points: Many analogs exhibit high thermal stability, with melting points exceeding 300°C (e.g., compound 36: >320°C ).
Structural and Functional Implications
- Bioactivity Potential: Sulfonamide groups are common in antimicrobial agents (e.g., sulfa drugs), suggesting the target may share similar bioactivity.
- Crystallinity and Stability: The rigid pyrimidinone core and planar sulfamoylbenzamide group may promote crystalline packing, as seen in analogs characterized by X-ray crystallography (e.g., and discuss crystallographic software used for such analyses ).
Tabulated Comparison of Key Compounds
Métodos De Preparación
Pyrimidine Core Formation
The uracil scaffold is synthesized via Biginelli-like condensation :
-
Reactants :
-
β-Keto ester (e.g., methyl acetoacetate)
-
Urea
-
Acid catalyst (e.g., HCl, p-TsOH)
-
-
Reaction Conditions :
-
Methylation :
-
Amination at C6 :
Preparation of 4-Sulfamoylbenzoyl Chloride
Sulfonation of Benzoic Acid
-
Sulfonation :
-
Treat benzoic acid with chlorosulfonic acid (ClSO₃H) at 50°C for 2 hours.
-
Quench with ice-water to precipitate 4-sulfobenzoic acid.
-
-
Amination :
-
Activation to Acid Chloride :
-
Treat with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.
-
Remove excess SOCl₂ under vacuum to obtain 4-sulfamoylbenzoyl chloride.
-
Coupling of Uracil and Benzamide Moieties
Amide Bond Formation
-
Reactants :
-
6-Amino-1-methyluracil (1 equiv)
-
4-Sulfamoylbenzoyl chloride (1.2 equiv)
-
-
Conditions :
-
Solvent: Anhydrous DMF or CH₂Cl₂.
-
Base: Triethylamine (2 equiv) to scavenge HCl.
-
Temperature: 0°C → room temperature, 12 hours.
-
-
N-Methylation :
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, uracil-H), 3.42 (s, 3H, N-CH₃), 3.10 (s, 3H, SO₂N-CH₃).
Alternative Synthetic Routes
Solid-Phase Synthesis
One-Pot Approach
-
Combine uracil synthesis, sulfonation, and amidation in sequential steps without isolating intermediates.
-
Requires careful pH and temperature control.
Optimization and Challenges
Key Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 0–25°C (coupling) | Prevents degradation |
Equivalents of MeI | 1.5–2.0 | Completes N-methylation |
Solvent Polarity | High (DMF > CH₂Cl₂) | Enhances solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with sulfamoylbenzamide derivatives. Key steps include:
- Cyclocondensation : Use a urea or thiourea derivative under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrimidine core .
- Sulfamoylation : React the intermediate with 4-sulfamoylbenzoyl chloride in anhydrous DMF, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
- Purity Validation : Employ HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) and ¹H/¹³C NMR to confirm >95% purity .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, measuring saturation via UV-Vis spectroscopy (λmax ~260 nm) .
- Stability : Conduct accelerated degradation studies under varying pH (1–9) and temperatures (4°C, 25°C, 40°C), monitoring decomposition via LC-MS over 72 hours .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) to identify NH₂ (δ 6.8–7.2 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm); ¹³C NMR for carbonyl (C=O, δ 165–175 ppm) .
- FT-IR : Confirm sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and pyrimidine ring vibrations (C=N ~1600 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer:
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) and COX-2 (fluorometric assays) at 1–100 μM concentrations .
- Cytotoxicity : Use MTT assays on HEK-293 and HepG2 cell lines, with IC₅₀ calculations via nonlinear regression .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer:
- Modifications : Synthesize analogs with variations in the sulfamoyl group (e.g., substituents at the benzene ring) or pyrimidine core (e.g., methyl → ethyl) .
- Data Analysis : Correlate IC₅₀ values (from QSAR models) with electronic (Hammett σ) and steric (Taft Es) parameters using MLR analysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s dual inhibition of acetylcholinesterase and lipoxygenase?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7) and 15-LOX (PDB: 3V99). Key residues: Glu202 (AChE) and Fe²⁺-coordinating His/Leu in LOX .
- Kinetic Analysis : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition; measure Ki values via Dixon plots .
Q. How can contradictory data on its cytotoxicity across cell lines be resolved?
- Methodological Answer:
- Transcriptomics : Use RNA-seq to compare gene expression (e.g., apoptotic markers like Bcl-2/Bax) in sensitive vs. resistant cell lines .
- Metabolic Profiling : Employ LC-HRMS to identify cell-specific metabolites (e.g., glutathione conjugates) affecting drug activation .
Q. What strategies optimize its blood-brain barrier (BBB) permeability for CNS targets?
- Methodological Answer:
- In Silico Prediction : Calculate logP (ALOGPS) and polar surface area (PSA < 90 Ų) to predict BBB penetration .
- Prodrug Design : Introduce ester prodrugs (e.g., pivaloyloxymethyl) to enhance lipophilicity, followed by in vivo microdialysis in rat models .
Q. How does the sulfamoyl group influence binding thermodynamics in target proteins?
- Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure ΔG, ΔH, and ΔS of binding to recombinant enzymes (e.g., COX-2) .
- Quantum Mechanics : Compute electrostatic potential maps (DFT, B3LYP/6-31G*) to visualize sulfamoyl-protein charge interactions .
Q. What experimental and computational methods reconcile discrepancies in predicted vs. observed metabolic stability?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.